molecular formula C13H18FNO3S B2391859 4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide CAS No. 1156381-36-0

4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide

Cat. No.: B2391859
CAS No.: 1156381-36-0
M. Wt: 287.35
InChI Key: DMKZQIYUZLAIAE-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom, a hydroxycyclohexyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 4-fluoro-2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.

    Cyclohexylation: The amine is then reacted with 4-hydroxycyclohexyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: 4-fluoro-N-(4-oxocyclohexyl)-2-methylbenzenesulfonamide.

    Reduction: this compound.

    Substitution: 4-substituted-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide.

Scientific Research Applications

4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes that are sensitive to sulfonamide inhibition. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide: Similar structure but lacks the methyl group.

    4-fluoro-N-(4-hydroxycyclohexyl)-2-iodobenzamide: Contains an iodine atom instead of a sulfonamide group.

Uniqueness

4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide is unique due to the presence of both a fluorine atom and a hydroxycyclohexyl group, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-9-8-10(14)2-7-13(9)19(17,18)15-11-3-5-12(16)6-4-11/h2,7-8,11-12,15-16H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKZQIYUZLAIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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